N-(4-(Fluoromethyl)-5-(2-(1,1,1-trifluoro-2-methyl-propan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide
Overview
Description
“N-(4-(Fluoromethyl)-5-(2-(1,1,1-trifluoro-2-methyl-propan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide” is a complex organic compound. It contains several functional groups including a fluoromethyl group, a pyridinyl group, a thiazolyl group, and an acetamide group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluoromethyl and trifluoromethyl groups would likely add a significant amount of electronegativity to the molecule.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of several different functional groups means that it could potentially undergo a variety of different chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups.Scientific Research Applications
Antiproliferative Activity
Research on pyridine linked thiazole derivatives, similar in structure to the compound , has shown promising antiproliferative activity against various cancer cell lines. For instance, a study by Alqahtani and Bayazeed (2020) synthesized pyridine-thiazole compounds that demonstrated significant anticancer activity against MCF-7 (breast cancer) and HepG2 (liver carcinoma) cell lines, with IC50 values in the range of 5.36-8.76 μM. This suggests the potential of such compounds in cancer therapy research Alaa M. Alqahtani & A. Bayazeed, 2020.
Metabotropic Glutamate Receptor Imaging
In neuroscience, fluorinated thiazole derivatives have been explored for imaging brain receptors. Siméon et al. (2007) developed a fluorinated derivative for positron emission tomography (PET) imaging of metabotropic glutamate subtype-5 receptors (mGluR5) in the brain. The compound demonstrated high affinity and stability, suggesting its utility in neuroimaging studies F. Siméon et al., 2007.
Enzyme Inhibition
Thiazole derivatives are also investigated for their enzyme inhibitory properties. Stec et al. (2011) explored various heterocycles, including thiazole analogs, for their potential to inhibit phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), crucial enzymes in cancer pathways. This research underscores the therapeutic potential of such compounds in targeting enzymatic pathways involved in diseases Markian M Stec et al., 2011.
Anticancer Properties
The development of novel pyridine-thiazole hybrid molecules has been a focus due to their potential anticancer properties. Ivasechko et al. (2022) synthesized such hybrids, demonstrating significant antiproliferative activity against various cancer cell lines, including leukemia and glioblastoma, indicating the potential for these compounds as anticancer agents I. Ivasechko et al., 2022.
Safety And Hazards
As with any chemical compound, handling “N-(4-(Fluoromethyl)-5-(2-(1,1,1-trifluoro-2-methyl-propan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide” would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information.
Future Directions
The future study and use of this compound would likely depend on its potential applications. These could range from medicinal chemistry if it has biological activity, to materials science if it has unique physical properties.
properties
IUPAC Name |
N-[4-(fluoromethyl)-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4N3OS/c1-8(23)21-13-22-10(7-16)12(24-13)9-4-5-20-11(6-9)14(2,3)15(17,18)19/h4-6H,7H2,1-3H3,(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNZZMDTYLPKSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=C(S1)C2=CC(=NC=C2)C(C)(C)C(F)(F)F)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(Fluoromethyl)-5-(2-(1,1,1-trifluoro-2-methyl-propan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.